![molecular formula C8H10N2O2 B2506373 1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone CAS No. 1173003-63-8](/img/structure/B2506373.png)

1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone

Overview

Description

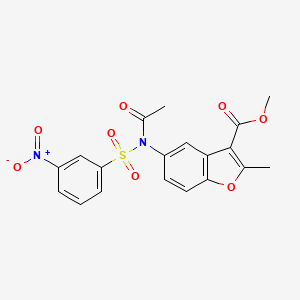

“1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone” is a chemical compound . The IUPAC name for this compound is 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2/c1-6(11)7-5-9-10-3-2-4-12-8(7)10/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.15 . It is a solid at room temperature . The boiling point is 241.3±9.0 C at 760 mmHg .Scientific Research Applications

Synthesis and Biological Activity

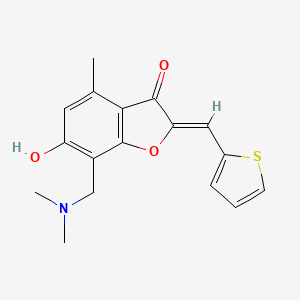

- The compound has been utilized in the synthesis of various pyrazoline and pyrazole derivatives, showing significant antimicrobial activity against organisms like E. coli and S. aureus (Hassan, 2013).

- It's involved in the efficient synthesis of 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives, a process that includes intramolecular etherification (Abonía et al., 2010).

- It serves as a precursor in the regiocontrolled synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines, enabling the creation of fused heterocyclic scaffolds with multiple substitution patterns (Lindsay-Scott & Rivlin-Derrick, 2019).

Antiviral Properties

- The compound has been synthesized for studies on its antiviral activity, including anti-HSV1 and anti-HAV-MBB activities (Attaby et al., 2006).

Synthesis of Novel Heterocyclic Compounds

- It aids in the synthesis of new 1,3,4‐Thiadiazoles, Thiazoles, Pyrazolo[1,5‐a]pyrimidines, and other compounds containing a 5‐Bromobenzofuran moiety, important for chemical and pharmacological activities (Abdelhamid et al., 2016).

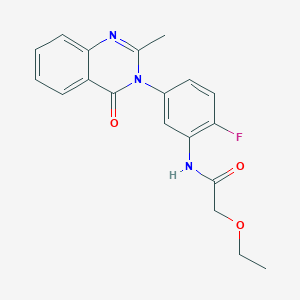

- It is used in creating pyrazolo[1,5‐a]pyrimidines, 1,2,4‐triazolo[1,5‐a]pyrimidines, and related derivatives, showing moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).

Structural Analysis and Fungicidal Activity

- Structural analysis of 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, including this compound, has been conducted, contributing to understanding their hydrogen-bonded structures (Castillo et al., 2009).

- It has been synthesized for its potential fungicidal activity, as part of a series of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives (Liu et al., 2012).

Application in Pharmacology

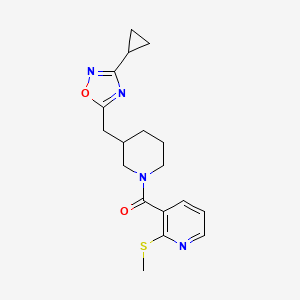

- The compound has been used in synthesizing inhibitors of phosphodiesterase 4B (PDE-4B), potentially useful for treating CNS, metabolic, autoimmune, and inflammatory diseases (Abdel-Magid, 2017).

Safety and Hazards

properties

IUPAC Name |

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(11)7-5-9-10-3-2-4-12-8(7)10/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFVZQVTWAUDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2N(CCCO2)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)

![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)

![Acetic acid, 2-[[5-phenyl-4-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2506297.png)

![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

![1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2506305.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)

![N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2506311.png)